molecular formula C20H16ClNO3 B2694350 8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-76-8

8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2694350
CAS No.: 325779-76-8
M. Wt: 353.8
InChI Key: UBFVLYLUZZTPRE-UHFFFAOYSA-N
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Description

Historical Development and Research Context

Evolution of Chromene Research in Medicinal Chemistry

Chromenes, bicyclic structures comprising a benzene ring fused to a pyran moiety, were initially isolated from natural sources such as alkaloids, tocopherols, and flavonoids. Early pharmacological studies in the 1980s identified their anti-inflammatory and antitumor properties, spurring interest in synthetic analogs. The structural simplicity of the chromene nucleus, combined with its capacity for functionalization, enabled systematic structure-activity relationship (SAR) studies. Key milestones include:

  • 1986 : Swinford Brown’s doctoral thesis demonstrated the first synthetic routes to chromones via intramolecular Diels-Alder reactions, enabling access to highly substituted derivatives with anti-asthmatic and anti-tumor activity.
  • 1994 : The patent US-5278186-A disclosed chromene derivatives with substitutions at positions 2, 3, and 8 for treating atherosclerosis, highlighting the role of carboxamide groups in enhancing bioavailability.
  • 2008 : A green synthesis method for 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate marked advances in sustainable medicinal chemistry.

Recent work has focused on optimizing electron-donating groups at the 7th position and allyl substituents to improve metabolic stability. For example, allyl groups enhance lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds.

Table 1: Key Chromene Derivatives and Their Pharmacological Activities
Derivative Substituents Activity Source
4-Aryl-2-aminochromene 4-Aryl, 2-amino Cytotoxic
Ergochrome SA Selenium-protected diene Anti-tumor
2-Imino-2H-chromene-3-carboxamide 2-Imino, 3-carboxamide Anti-inflammatory

Development Trajectory of 2H-Chromene-3-Carboxamide Derivatives

The introduction of carboxamide groups at the 3rd position of 2H-chromenes emerged as a strategy to improve solubility and target specificity. Early syntheses relied on Vilsmeier-Haack formylation and Pinnick oxidation to generate chromone-3-carboxylic acids, which were then converted to carboxamides via acyl chloride intermediates. Notable advancements include:

  • 2016 : A one-pot Overman rearrangement and gold(I)-catalyzed hydroarylation method enabled efficient synthesis of allylic amide-functionalized 2H-chromenes, achieving yields >80%.
  • 2020 : Direct coupling of chromone-3-carbonyl chlorides with aryl amines produced derivatives with sub-micromolar IC50 values in anti-inflammatory assays.

SAR studies revealed that:

  • N-Aryl substituents : Bulky groups like 3-chloro-2-methylphenyl enhance steric interactions with hydrophobic enzyme pockets.
  • 2-Oxo vs. 2-Imino : Oxo derivatives exhibit greater metabolic stability compared to imino analogs, which are prone to hydrolysis.

Positioning of 8-Allyl-N-(3-Chloro-2-Methylphenyl)-2-Oxo-2H-Chromene-3-Carboxamide in Current Research Landscape

This compound combines three strategic modifications:

  • 8-Allyl Group : Enhances π-π stacking with aromatic residues in target proteins, as demonstrated in gold-catalyzed hydroarylation syntheses.
  • 3-Carboxamide Linkage : The 3-chloro-2-methylphenyl group optimizes binding to proteases and kinases via halogen bonding.
  • 2-Oxo Moiety : Improves pharmacokinetic profiles by reducing oxidative metabolism.

Recent applications focus on its potential as a multi-target agent:

  • Cancer : Preliminary studies suggest inhibition of Effector Cell Protease Receptor-1 (EPR-1), a key mediator of tumor metastasis.
  • Inflammation : The carboxamide group suppresses COX-2 expression by modulating NF-κB signaling.

Current research prioritizes structure-based drug design to refine substituent patterns, leveraging computational docking and CRISPR-Cas9 gene editing to validate novel targets.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-3-6-13-7-4-8-14-11-15(20(24)25-18(13)14)19(23)22-17-10-5-9-16(21)12(17)2/h3-5,7-11H,1,6H2,2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVLYLUZZTPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 8-allyl-2-oxo-2H-chromene-3-carboxylic acid.

    Amide Formation: The carboxylic acid group of 8-allyl-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-chloro-2-methylphenylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other chromene-3-carboxamides with variations in substituents, as summarized below:

Table 1: Structural and Physicochemical Comparison of Chromene-3-carboxamide Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ, ppm) Reference
8-Allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide 8-allyl, N-(3-chloro-2-methylphenyl) Not reported Not reported Not available N/A
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) N-(4-sulfamoylphenyl) >300 86 (Method B) Not provided
6-Chloro-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide (BT317) 6-chloro, N-(4-hydroxyphenyl) Not reported 78 Not provided
8-Methoxy-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide (15) 8-methoxy, N-(2-chlorophenyl) Not reported Not reported Not provided
8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 8-allyl, N-(4-fluorophenyl) Not reported Not reported Not available

Key Observations:

Substituent Effects on Melting Points :

  • The sulfamoylphenyl derivative (compound 12) exhibits a high melting point (>300°C), likely due to strong intermolecular hydrogen bonding from the sulfonamide group . In contrast, the allyl-substituted analogs (e.g., target compound and derivative) lack such polar groups, suggesting lower melting points, though data is unavailable.
  • The benzo[f]chromene derivative (compound 5a) has a lower melting point (277–279°C), possibly due to reduced crystallinity from the fused aromatic system .

Synthetic Yields :

  • Method B for compound 12 achieved 86% yield via hydrochloric acid-mediated cyclization, highlighting the efficiency of acid-catalyzed reactions for coumarin synthesis .
  • BT317 was synthesized in 78% yield, demonstrating the feasibility of introducing halogen substituents (e.g., 6-chloro) without significant yield penalties .

Allyl groups (as in the target compound and derivative) could introduce steric effects or enable conjugation reactions in biological systems.

Spectral Characterization :

  • While ¹H-NMR data for the target compound is unavailable, related compounds (e.g., compound 5a) show characteristic peaks for aromatic protons (δ 7.45–8.50) and methyl groups (δ 2.38) . The allyl group’s vinyl protons (expected δ 5–6) would be a distinguishing feature.

Biological Activity

8-Allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in the context of infectious diseases. This compound, characterized by the molecular formula C20H16ClNO3C_{20}H_{16}ClNO_3 and a molecular weight of 359.79 g/mol, features a chromene backbone that is integral to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of fatty acid synthesis in mycobacteria, specifically targeting the enzyme Enoyl-acyl-carrier-protein reductase (InhA). This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting this pathway, this compound may offer therapeutic benefits against infections caused by Mycobacterium tuberculosis and other mycobacterial species.

Biological Activities

The biological activities of this compound can be summarized in the following table:

Activity Description
Antimycobacterial Inhibits fatty acid synthesis in Mycobacterium species, disrupting cell wall integrity.
Potential Antibacterial Similar structural motifs suggest potential activity against other bacterial strains.
Antioxidant Properties Exhibits antioxidant activity, contributing to its potential therapeutic effects.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound's mechanism was attributed to its ability to bind to InhA, leading to reduced mycolic acid production and subsequent cell lysis.
  • Comparative Analysis with Related Compounds : Other compounds with similar chromene structures were analyzed for their biological activities. For instance, N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide also exhibited antimycobacterial properties but with different substituents affecting potency and selectivity.
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in significant reductions in mycobacterial load in infected animal models, suggesting its potential as a therapeutic agent for tuberculosis.

Q & A

Q. What are the recommended methods for synthesizing 8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of coumarin-carboxamide derivatives typically involves coupling a chromene-3-carboxylic acid with an aromatic amine. For this compound:

  • Key steps : React 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with 3-chloro-2-methylaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF.
  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF vs. THF), and base (e.g., K₂CO₃) to improve yield. Monitor purity via TLC and confirm by HPLC .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone or ethanol to obtain single crystals for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the allyl group (δ 5.1–5.9 ppm), aromatic protons, and carboxamide carbonyl (δ ~165 ppm).
  • IR : Identify key functional groups (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).
  • X-ray crystallography : Use SHELX software for structure refinement. Note potential challenges with twinning due to the bulky 3-chloro-2-methylphenyl group .

Q. What are the primary chemical reactions this compound undergoes, and how can reactivity be modulated?

  • Oxidation : The allyl group can be oxidized to an epoxide or carboxylic acid using mCPBA or KMnO₄ under controlled pH .
  • Substitution : Electrophilic aromatic substitution at the chromene core (e.g., nitration) requires activating groups; the 3-chloro-2-methylphenyl substituent may sterically hinder reactions .
  • Hydrolysis : The carboxamide bond is stable under acidic conditions but may hydrolyze in strong bases (e.g., NaOH/EtOH reflux) to yield the carboxylic acid .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer : MTT assay against HeLa, MCF-7, or A549 cell lines (IC₅₀ determination).
  • Antimicrobial : Broth microdilution for MIC against S. aureus or E. coli.
  • Anti-inflammatory : COX-2 inhibition assay via ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Modification Impact on Activity Reference
8-Allyl group Enhances lipophilicity and membrane permeability, improving cytotoxicity .
3-Chloro-2-methylphenyl Steric effects reduce off-target interactions but may limit solubility in aqueous media .
Carboxamide vs. ester Carboxamide improves metabolic stability compared to ester derivatives .

Q. How can conflicting data on solubility versus bioactivity be resolved?

  • Issue : High lipophilicity (logP > 3) from the 3-chloro-2-methylphenyl group may reduce aqueous solubility, conflicting with in vivo efficacy.
  • Solutions :
    • Use co-solvents (DMSO/PEG 400) in pharmacokinetic studies.
    • Synthesize prodrugs (e.g., phosphate esters) to enhance solubility .

Q. What advanced techniques are recommended for mechanistic studies?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or DNA topoisomerase II .
  • SPR spectroscopy : Quantify binding affinity to serum albumin or receptors .
  • Metabolomics : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How can multi-step synthesis challenges (e.g., low yields) be addressed?

  • Protecting groups : Temporarily protect the carboxamide with Boc during allylation to prevent side reactions .
  • Flow chemistry : Improve scalability and reduce purification steps using microreactors .

Q. What crystallographic challenges arise with this compound, and how are they resolved?

  • Twinning : Common due to asymmetric substituents; use TWINLAW in SHELXL to refine twinned data .
  • Disorder : The allyl group may exhibit rotational disorder; apply restraints during refinement .

Q. How can computational modeling guide derivative design?

  • DFT calculations : Predict redox potentials (e.g., allyl oxidation) and nucleophilic sites .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

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